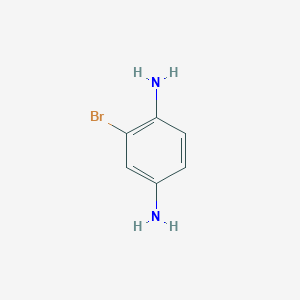

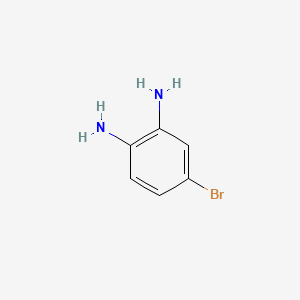

2-Bromobenzene-1,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGULVTOQNLILMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363957 | |

| Record name | 2-bromobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13296-69-0 | |

| Record name | 2-bromobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromobenzene-1,4-diamine

Introduction

2-Bromobenzene-1,4-diamine, also known as 2-bromo-p-phenylenediamine, is a vital aromatic diamine intermediate in the fields of medicinal chemistry, materials science, and organic synthesis.[1][2][3] Its unique structure, featuring a bromine atom and two amino groups on a benzene ring, allows for a wide range of chemical transformations. This makes it a valuable building block for creating complex molecules, including heterocyclic systems like substituted imidazoles and benzimidazoles, which are prominent scaffolds in drug discovery.[1] This guide provides an in-depth exploration of the primary synthesis pathways for this versatile compound, offering technical insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Core Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound typically revolves around the strategic introduction of the bromo and amino functionalities onto the benzene ring. The order of these introductions is critical and is dictated by the directing effects of the substituents. The most prevalent and logical approach involves a multi-step sequence starting from a readily available precursor, most commonly 4-nitroaniline.

Pathway 1: Bromination of 4-Nitroaniline followed by Reduction

This is arguably the most common and efficient route for the laboratory-scale synthesis of this compound. The strategy hinges on the ortho-para directing effect of the amino group and the meta-directing effect of the nitro group in the starting material, 4-nitroaniline.

Step 1: Electrophilic Bromination of 4-Nitroaniline

The initial step involves the selective bromination of 4-nitroaniline to yield 2-bromo-4-nitroaniline.[4][5][6] The amino group in 4-nitroaniline is a strong activating group and an ortho-, para- director. Since the para position is already occupied by the nitro group, the incoming electrophile (bromine) is directed to the ortho position.

Causality Behind Experimental Choices:

-

Choice of Brominating Agent: While molecular bromine (Br₂) can be used, a milder and safer alternative involves the in situ generation of bromine from reagents like ammonium bromide and hydrogen peroxide in an acidic medium, such as acetic acid.[4][7] This avoids the handling of highly corrosive and volatile liquid bromine.

-

Solvent System: Acetic acid is a common solvent for this reaction as it facilitates the reaction and can help to moderate the reactivity of the system.[4][7]

-

Reaction Control: The reaction is typically carried out at room temperature to control the rate of reaction and minimize the formation of poly-brominated byproducts.[4][7]

Step 2: Reduction of the Nitro Group

The second and final step is the reduction of the nitro group in 2-bromo-4-nitroaniline to an amino group, yielding the target compound, this compound.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: A variety of reducing agents can be employed for the reduction of aromatic nitro groups.[8][9] Common choices include:

-

Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid: This is a classic and effective method for nitro group reduction.[10]

-

Iron (Fe) powder in acidic medium (e.g., acetic acid or hydrochloric acid): This is an economical and widely used method in industrial settings.[9]

-

Catalytic Hydrogenation (H₂/Pd/C): This method is very efficient but may not be suitable if other reducible functional groups are present. Care must be taken to avoid dehalogenation (removal of the bromine atom).[9] Using catalysts like Raney Nickel can sometimes mitigate this issue.[9]

-

-

Reaction Conditions: The reaction conditions are dependent on the chosen reducing agent. For instance, reductions with SnCl₂ or Fe are often carried out at elevated temperatures to ensure complete conversion.[10]

Experimental Protocols

Protocol 1.1: Synthesis of 2-Bromo-4-nitroaniline from 4-Nitroaniline

Materials:

-

4-Nitroaniline

-

Ammonium bromide

-

Acetic acid

-

35% Hydrogen peroxide

-

Dichloromethane

-

Methanol

Procedure:

-

In a 50 ml flask, dissolve 6 g (0.0435 mol) of 4-nitroaniline and 4.5 g (0.0479 mol) of ammonium bromide in 30 ml of acetic acid.[4][7]

-

To this stirred mixture, add 1.629 g (0.0479 mol) of 35% hydrogen peroxide dropwise at room temperature.[4][7]

-

Continue stirring the mixture at room temperature for 3 hours.[4][7]

-

A precipitate will form. Filter the solid and wash it thoroughly with water.[4][7]

-

Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain pure 2-bromo-4-nitroaniline.[4][7]

Protocol 1.2: Synthesis of this compound from 2-Bromo-4-nitroaniline

Materials:

-

2-Bromo-4-nitroaniline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid

-

Ethanol

-

50% Sodium hydroxide solution

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

Prepare a solution of 2-bromo-4-nitroaniline (assuming a starting amount of ~9.4 g, 0.0435 mol from the previous step) in ethanol.

-

In a separate flask, dissolve tin(II) chloride dihydrate (e.g., ~29.5 g, 0.131 mol, ~3 equivalents) in concentrated hydrochloric acid.[10]

-

Add the ethanolic solution of 2-bromo-4-nitroaniline to the tin(II) chloride solution.

-

Heat the reaction mixture at reflux for 1-2 hours.[10]

-

Allow the mixture to cool to room temperature.

-

Carefully neutralize the acidic solution by adjusting the pH to 8-9 with a 50% sodium hydroxide solution. This should be done in an ice bath to manage the exothermic reaction.[10]

-

Extract the product into ethyl acetate (3 x volume of the aqueous layer).[10]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

| Reaction Step | Starting Material | Product | Typical Yield | Key Reagents |

| Bromination | 4-Nitroaniline | 2-Bromo-4-nitroaniline | >85% | NH₄Br, H₂O₂ |

| Reduction | 2-Bromo-4-nitroaniline | This compound | >90% | SnCl₂·2H₂O, HCl |

Visualization of the Synthesis Pathway

Caption: Pathway 1: Bromination followed by reduction.

Alternative Synthesis Pathways

While the previously described route is the most common, other strategies exist, often starting from different precursors.

Pathway 2: From 2,5-Dibromonitrobenzene

This pathway involves the reduction of one nitro group and one bromo group from a dibromonitrobenzene precursor.

-

Nitration of 1,4-Dibromobenzene: 1,4-Dibromobenzene can be nitrated to form 2,5-dibromonitrobenzene.[11]

-

Reduction: The subsequent reduction of 2,5-dibromonitrobenzene can potentially yield 2,5-dibromoaniline.[11] Further selective de-bromination and reduction would be required, making this a more complex and less direct route.

Pathway 3: From o-Phenylenediamine

Another approach could involve the direct bromination of o-phenylenediamine. However, the high reactivity of the two amino groups makes selective mono-bromination challenging and often leads to a mixture of products. To control the reaction, the amino groups are typically protected, for example, by acetylation, before bromination.[12][13]

-

Protection of Amino Groups: o-Phenylenediamine is reacted with acetic anhydride to form the diacetylated derivative.[12][13][14][15]

-

Bromination: The protected diamine is then brominated.

-

Deprotection: The acetyl groups are subsequently removed by hydrolysis to yield the desired bromo-diamine.[14][15]

Caption: Pathway 3: Protection-Bromination-Deprotection.

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating through the use of standard analytical techniques at each stage.

-

Thin Layer Chromatography (TLC): To monitor the progress of the reactions and ensure the complete consumption of starting materials.

-

Melting Point Analysis: To assess the purity of the isolated intermediates and the final product. The literature melting point for 2-bromo-4-nitroaniline is around 104-106 °C.

-

Spectroscopic Analysis (NMR, IR, MS): To confirm the chemical structure of the synthesized compounds.

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the amine protons.

-

IR Spectroscopy: The IR spectrum will show characteristic N-H stretching frequencies for the primary amine groups.

-

Mass Spectrometry: To confirm the molecular weight of the product (C₆H₇BrN₂, MW: 187.04 g/mol ).[2]

-

Conclusion

The synthesis of this compound is a well-established process, with the bromination of 4-nitroaniline followed by reduction being the most direct and efficient route. This guide has provided a comprehensive overview of the key synthesis pathways, the chemical principles guiding the experimental choices, and detailed protocols for laboratory execution. By understanding the underlying mechanisms and employing robust analytical validation, researchers can confidently and reliably produce this important chemical intermediate for a wide range of applications in drug discovery and materials science.

References

- Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480.

-

Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

-

Academic Journals. (n.d.). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of some 2,5-diamino-3,6-dibromo -1,4- benzoquinones. Retrieved from [Link]

- Google Patents. (n.d.). CN203187606U - 2-bromo-4-nitroaniline synthesis device.

-

ResearchGate. (2025). 2-Bromo-4-nitroaniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

National Institutes of Health. (2024). Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

ResearchGate. (2025). 2-Bromo-4-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.

-

PubChem. (n.d.). 2,5-Dibromobenzene-1,4-diamine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis.

-

CD Bioparticles. (n.d.). 2,5-Dibromo-1,4-phenylenediamine. Retrieved from [Link]

-

LookChem. (n.d.). 2,5-Dibromo-1,4-phenylenediamine. Retrieved from [Link]

-

ChemWhat. (n.d.). 2,5-Dibromo-1,4-phenylenediamine CAS#: 25462-61-7. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive amination of nitrobenzene with different aldehydes. Retrieved from [Link]

-

YouTube. (2020, April 22). Amine Preparation 4 - Reductive Amination. Retrieved from [Link]

-

PrepChem.com. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine. Retrieved from [Link]

- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

- Google Patents. (n.d.). US4400537A - Process for 1,4-phenylenediamine.

-

Patsnap. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthetic routes of monomers and polymers. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13296-69-0 [sigmaaldrich.com]

- 4. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. 2,5-Dibromobenzenamine synthesis - chemicalbook [chemicalbook.com]

- 11. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 15. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 2-Bromobenzene-1,4-diamine (CAS: 13296-69-0): Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Bromobenzene-1,4-diamine, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. The document delves into the compound's physicochemical properties, outlines robust synthetic protocols, explores its nuanced reactivity, and highlights its application as a pivotal building block for complex molecular architectures, particularly in the synthesis of heterocyclic scaffolds for medicinal chemistry. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for leveraging the unique characteristics of this compound in advanced chemical research and pharmaceutical innovation.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound (also known as 2-bromo-1,4-phenylenediamine) is an aromatic diamine whose strategic importance is derived from its unique trifunctional nature.[1] The molecule incorporates two nucleophilic amino groups and a bromine atom on a benzene ring, offering multiple, distinct reaction sites.[1] This arrangement allows for selective and sequential chemical transformations, making it a highly valuable precursor for constructing complex molecules, particularly heterocyclic systems like benzimidazoles and quinoxalines, which are recognized as "privileged scaffolds" in medicinal chemistry.[1]

The presence of the bromine atom ortho to one amino group and meta to the other introduces an electronic and steric asymmetry that is crucial for directing subsequent reactions. This functionality serves as a convenient handle for modern cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1] Consequently, this compound is a foundational precursor for a variety of Active Pharmaceutical Ingredients (APIs), finding applications in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.[2]

Physicochemical and Safety Data Summary

A clear understanding of the compound's properties and hazards is paramount for its safe handling and effective use in experimental design.

| Property | Value | Source |

| CAS Number | 13296-69-0 | [3] |

| Molecular Formula | C₆H₇BrN₂ | [3] |

| Molecular Weight | 187.04 g/mol | [3] |

| Appearance | Solid | |

| Storage | 2-8°C, sealed in dry, dark place | |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Codes | P261, P305+P351+P338 |

Synthesis of this compound: A Self-Validating Protocol

The most established and reliable route to this compound involves the reduction of its nitro precursor, 2-bromo-4-nitroaniline. This method is preferred due to the well-controlled regioselectivity of the preceding nitration and bromination steps on the aniline scaffold.

Causality of the Synthetic Strategy

The synthesis hinges on the directing effects of the substituents. Starting from aniline, acylation protects the highly activating amino group, moderating its reactivity and directing subsequent bromination to the para position. Nitration of the resulting bromoacetanilide occurs ortho to the amino group (now deprotected or reprotected) due to its strong ortho,para-directing nature. The final reduction of the nitro group is a robust and high-yielding transformation. This sequential approach ensures the precise placement of all three functional groups, avoiding the formation of complex isomeric mixtures that can arise from direct bromination of p-phenylenediamine.[1]

Visualization of the Synthetic Workflow

Caption: Synthetic pathway from 4-bromoaniline to this compound.

Detailed Experimental Protocol: Reduction of 2-Bromo-4-nitroaniline

This protocol is a robust method for the synthesis of the title compound, adapted from established procedures for nitro group reduction.[1]

-

Materials:

-

2-Bromo-4-nitroaniline (1.0 equiv.)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 equiv.)

-

Ethanol (Absolute)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard glassware for reflux and extraction

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-4-nitroaniline (1.0 equiv.) in absolute ethanol (approx. 10-15 mL per gram of starting material).

-

Reagent Addition: To this stirred suspension, add stannous chloride dihydrate (4.0-5.0 equiv.) portion-wise. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up - Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

Work-up - Neutralization: Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate solution until the pH is approximately 8-9. This will precipitate tin salts. Caution: CO₂ evolution will cause foaming.

-

Work-up - Filtration: Filter the resulting slurry through a pad of celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

-

Work-up - Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

-

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the differential reactivity of its functional groups. The two amino groups are nucleophilic, while the C-Br bond is susceptible to palladium-catalyzed cross-coupling reactions.

Condensation Reactions: Gateway to Heterocycles

The diamine functionality is a classic precursor for forming nitrogen-containing heterocycles. Condensation with 1,2-dicarbonyl compounds provides a direct and efficient route to quinoxalines, a scaffold present in numerous biologically active compounds.

-

Causality: The reaction is driven by the nucleophilicity of the amino groups attacking the electrophilic carbonyl carbons, followed by cyclization and dehydration. The electronic nature of substituents on either reactant can influence the reaction rate; electron-donating groups on the diamine generally accelerate the reaction.[4]

-

Setup: Dissolve this compound (1.0 equiv.) and benzil (1.0 equiv.) in ethanol or acetic acid in a round-bottom flask.

-

Reaction: Heat the mixture to reflux for 1-3 hours. Monitor reaction completion by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If it remains in solution, pour the mixture into ice water to induce precipitation.

-

Purification: Wash the collected solid with cold ethanol and dry. Recrystallize from a suitable solvent if necessary.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

The aryl bromide moiety is a versatile handle for introducing molecular diversity through C-C and C-N bond-forming reactions.

This reaction couples the aryl bromide with a boronic acid, forming a new C-C bond. It is a powerful tool for synthesizing biaryl structures.

-

Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate, and reductive elimination to form the product and regenerate the catalyst. The choice of ligand, base, and solvent is critical for efficiency.

-

Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol) via syringe.

-

Reaction: Heat the mixture (typically 80-110 °C) with stirring for 4-24 hours until TLC or LC-MS indicates completion.

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography.

This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine, providing access to substituted N-aryl diamines.

-

Causality: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition, amine coordination and deprotonation to form a palladium amide complex, and reductive elimination. Sterically hindered phosphine ligands are often essential to promote the reductive elimination step.[2]

Visualization of Key Reaction Pathways

Caption: Major reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a scaffold for biologically active molecules. A search of patents reveals its use in the synthesis of inhibitors for various therapeutic targets.

-

Kinase Inhibitors: The diamine scaffold is frequently used to construct hinge-binding motifs in kinase inhibitors. The amino groups can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the rest of the molecule is elaborated via cross-coupling reactions at the bromine position to achieve potency and selectivity.[2] Patents citing this compound often involve the synthesis of inhibitors for kinases implicated in cancer and inflammatory diseases.[3]

-

Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors: IDO1 is a key immuno-oncology target. Phenylenediamine derivatives have been developed as potent inhibitors of this enzyme, and this compound serves as a key starting material for creating libraries of such compounds to explore structure-activity relationships.[5]

Spectroscopic Characterization

Accurate characterization is essential for verifying the identity and purity of synthesized this compound and its derivatives.

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (6.5-7.5 ppm) will show signals for three protons with characteristic splitting patterns (doublets and doublet of doublets). Broad signals for the two NH₂ groups will also be present, with chemical shifts that can vary depending on solvent and concentration. |

| ¹³C NMR | Expect six distinct signals in the aromatic region (approx. 110-150 ppm). The carbon atom attached to the bromine (C-Br) will be shifted upfield due to the "heavy atom effect".[6] The carbons attached to the nitrogen atoms (C-N) will be deshielded. |

| FTIR | Characteristic N-H stretching vibrations (a doublet) for the primary amine groups around 3200-3400 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹ and C=C ring stretching bands in the 1400-1600 cm⁻¹ region. A C-Br stretching band will be present in the fingerprint region (typically < 1000 cm⁻¹). |

| Mass Spec. | The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the hallmark isotopic signature of a monobrominated compound. |

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for generating molecular diversity through well-established and reliable chemical transformations. The ability to engage in both classical condensation reactions and modern palladium-catalyzed cross-couplings makes it an invaluable tool for drug discovery programs, particularly in the synthesis of heterocyclic kinase inhibitors and other targeted therapeutics. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to fully exploit its potential in the creation of novel and impactful chemical entities.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1516394, this compound. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 9, 2026, from [Link]

-

Williams, D. K., et al. (2018). Development of a series of novel o-phenylenediamine-based indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(4), 679-683. Available at: [Link]

-

Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. Retrieved January 9, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a series of novel o-phenylenediamine-based indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Data of 2-Bromobenzene-1,4-diamine: A Comprehensive Technical Guide

Introduction

2-Bromobenzene-1,4-diamine, a key building block in organic synthesis, holds significant importance for researchers, scientists, and professionals in drug development. Its unique structure, featuring a benzene ring substituted with a bromine atom and two amino groups, offers versatile reactivity for the construction of complex molecules, particularly in the realm of pharmaceuticals and materials science. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation during its synthesis and subsequent applications.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The information presented herein is a synthesis of predicted data from advanced computational tools and established principles of spectroscopic interpretation, offering a robust reference for laboratory practice.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of this compound are numbered as depicted in the following diagram.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the amine protons. The electron-donating amino groups and the electron-withdrawing bromine atom will influence the chemical shifts of the aromatic protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.85 | d | J = 8.5 |

| H-5 | ~6.70 | dd | J = 8.5, 2.5 |

| H-6 | ~6.95 | d | J = 2.5 |

| NH₂ (C1) | ~3.5 (broad s) | s (br) | - |

| NH₂ (C4) | ~4.5 (broad s) | s (br) | - |

Interpretation:

-

The aromatic protons appear in the region of ~6.70-6.95 ppm.

-

H-6 is expected to be the most deshielded aromatic proton due to its position ortho to the electron-withdrawing bromine atom. It will appear as a doublet with a small meta-coupling to H-5.

-

H-3 is ortho to an amino group and will appear as a doublet due to coupling with H-5.

-

H-5 is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

The **amine protons (NH₂) ** will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. The addition of D₂O would lead to the disappearance of these signals due to proton exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the attached substituents.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~140 |

| C2 | ~110 |

| C3 | ~120 |

| C4 | ~145 |

| C5 | ~118 |

| C6 | ~115 |

Interpretation:

-

The carbon atoms bonded to the nitrogen atoms (C1 and C4 ) are expected to be the most deshielded among the aromatic carbons, appearing at ~140-145 ppm.

-

The carbon atom bonded to the bromine atom (C2 ) will be shielded due to the "heavy atom effect" of bromine, resulting in an upfield shift to around 110 ppm.[1]

-

The remaining aromatic carbons (C3, C5, C6 ) will appear in the typical aromatic region, with their specific shifts influenced by the relative positions of the amino and bromo substituents.

Experimental Protocol for NMR Spectroscopy

Caption: A typical workflow for acquiring NMR spectra of a solid organic compound.

A standard protocol for acquiring NMR spectra involves dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[2][3] The spectrometer is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. Standard pulse programs are used to acquire the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium-Strong |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1620 - 1580 | N-H bend (scissoring) | Strong |

| 1500 - 1400 | Aromatic C=C stretch | Medium-Strong |

| 1330 - 1250 | Aromatic C-N stretch | Strong |

| 850 - 750 | Aromatic C-H out-of-plane bend | Strong |

| 700 - 550 | C-Br stretch | Medium |

Interpretation:

-

The presence of two distinct bands in the 3450-3300 cm⁻¹ region is characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[4]

-

The strong absorption around 1600 cm⁻¹ is attributed to the N-H bending (scissoring) vibration of the primary amine groups.[4]

-

A strong band in the 1330-1250 cm⁻¹ region is indicative of the aromatic C-N stretching vibration.[4]

-

The aromatic nature of the compound is confirmed by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching bands in the 1500-1400 cm⁻¹ region.

-

The strong out-of-plane C-H bending bands between 850 and 750 cm⁻¹ can provide information about the substitution pattern of the benzene ring.

-

The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 700-550 cm⁻¹ .[5]

Experimental Protocol for FTIR Spectroscopy

A common method for analyzing solid samples by FTIR is the KBr pellet technique.[6] This involves mixing a small amount of the sample with dry potassium bromide (KBr) powder and pressing it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid sample is placed directly on the ATR crystal.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a suitable technique.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of molecular ion peaks at m/z 186 and m/z 188 in an approximate 1:1 ratio. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[7][8]

-

Key Fragmentation Patterns:

| m/z | Fragment Ion | Possible Loss |

| 107 | [M - Br]⁺ | Loss of a bromine radical |

| 169/171 | [M - NH₂]⁺ | Loss of an amino radical |

| 159/161 | [M - HCN]⁺ | Loss of hydrogen cyanide |

digraph "MS_Fragmentation" { graph [rankdir="LR", splines=true]; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [color="#5F6368"];M [label="[C₆H₇⁷⁹BrN₂]⁺˙\nm/z 186\n[C₆H₇⁸¹BrN₂]⁺˙\nm/z 188"]; M_minus_Br [label="[C₆H₇N₂]⁺\nm/z 107"]; M_minus_NH2 [label="[C₆H₅BrN]⁺˙\nm/z 169/171"];

M -> M_minus_Br [label="- Br•"]; M -> M_minus_NH2 [label="- •NH₂"]; }

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Interpretation:

-

The most characteristic feature is the isotopic pattern of the molecular ion , which is a definitive indicator of the presence of one bromine atom in the molecule.

-

A significant fragment at m/z 107 would correspond to the loss of the bromine atom, a common fragmentation pathway for halogenated compounds.

-

Loss of an amino radical (•NH₂) would result in a fragment ion pair at m/z 169 and 171 .

-

Other fragmentation pathways, such as the loss of HCN from the aromatic ring, may also be observed.

Experimental Protocol for Mass Spectrometry

For a solid sample like this compound, a direct insertion probe can be used with an electron ionization (EI) source.[9] The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10][11] The resulting ions are then separated by their mass-to-charge ratio and detected.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and scientifically grounded framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations and generalized experimental protocols, offer valuable insights for researchers and professionals working with this important chemical intermediate. While this guide is based on robust predictive methods and established spectroscopic principles, it is always recommended to confirm the identity of a synthesized compound by acquiring and interpreting its own experimental data.

References

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Infrared spectroscopy correlation table. (2023, October 27). In Wikipedia. [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

-

FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). The Metabolomics Innovation Centre. Retrieved from [Link]

-

Isotopes in Mass Spectrometry. (2023, August 29). Chemistry Steps. Retrieved from [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

-

IR: alkyl halides. (n.d.). University of Colorado Boulder. Retrieved from [Link]

- Study of the composition of amines using IR spectroscopy. (2025, December 11). International Journal of Academic Research and Development, 3(1), 41-43.

-

Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Retrieved from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). The Metabolomics Innovation Centre. Retrieved from [Link]

-

CASCADE. (n.d.). Colorado State University. Retrieved from [Link]

-

Infrared spectroscopy correlation table. (n.d.). chemeurope.com. Retrieved from [Link]

-

Simplified Infrared Correlation Chart. (n.d.). Millersville University. Retrieved from [Link]

-

NMR Prediction. (n.d.). ACD/Labs. Retrieved from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

-

C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. (n.d.). Scribd. Retrieved from [Link]

-

Ionization Methods in Mass Spec: Making Molecules Fly. (2025, March 19). Bitesize Bio. Retrieved from [Link]

-

24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

ms isotopes: Br and Cl. (n.d.). College of Saint Benedict & Saint John's University. Retrieved from [Link]

-

Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. (2009, August 18). Analytical Chemistry, 81(18), 7731-7738. [Link]

-

IAL Chemistry - Data Booklet. (n.d.). Pearson qualifications. Retrieved from [Link]

-

Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024, December 9). Mestrelab Research. Retrieved from [Link]

-

Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). Chromedia. Retrieved from [Link]

- 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2018). Magnetic Resonance in Chemistry, 56(10), 939-946.

-

IR Tables. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

nmrshiftdb2 - open nmr database on the web. (n.d.). nmrshiftdb2. Retrieved from [Link]

-

Mass spectrometry. (2024, January 8). In Wikipedia. [Link]

- The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (1998).

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021, August 9). Chemical Science, 12(33), 11045-11055. [Link]

- Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2000). Molecules, 5(3), 461-470.

-

3.1: Electron Ionization. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]

-

Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH N in substituted benzylideneanilines. (2025, August 6). Magnetic Resonance in Chemistry, 36(4), 277-280.

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols, 3(2), 210-214. [Link]

-

(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. (2007, July 19). Modgraph. Retrieved from [Link]

-

IR Tables. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). University of Babylon. Retrieved from [Link]

Sources

- 1. edinst.com [edinst.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. scribd.com [scribd.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 2-Bromobenzene-1,4-diamine in Common Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Bromobenzene-1,4-diamine (CAS: 13296-69-0), a key aromatic building block in pharmaceutical and materials science research.[1] Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document delivers a foundational framework for researchers. It combines a theoretical analysis of the molecule's structural attributes to predict solubility trends with a detailed, field-proven experimental protocol for systematic solubility determination. This guide is designed to empower researchers, scientists, and drug development professionals to generate reliable solubility data, which is critical for reaction optimization, purification, formulation, and quality control.

Introduction and Physicochemical Profile

This compound is a substituted aromatic diamine whose utility in synthesizing complex molecules, particularly heterocyclic systems for medicinal chemistry, is well-recognized.[1] The success of any synthetic or formulation endeavor hinges on a precise understanding of the compound's solubility. The choice of solvent directly impacts reaction kinetics, yield, purification efficiency (e.g., crystallization), and the ability to create stable formulations for screening or delivery.

The molecular structure of this compound dictates its interaction with various solvents. It features two primary amine (-NH₂) groups and a bromine (-Br) atom attached to a benzene ring. The amine groups are polar and capable of acting as both hydrogen bond donors and acceptors. The bromine atom introduces polarity and is a weak hydrogen bond acceptor. The benzene ring itself is nonpolar. This combination of polar and nonpolar characteristics suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13296-69-0 | [2][3] |

| Molecular Formula | C₆H₇BrN₂ | [3][4] |

| Molecular Weight | 187.04 g/mol | [3] |

| Physical Form | Solid | [2] |

| Boiling Point | 303.7 °C at 760 mmHg | [4] |

| Density | 1.697 g/cm³ | [4] |

| InChIKey | NGULVTOQNLILMZ-UHFFFAOYSA-N | [3][5] |

Theoretical Solubility Framework

The principle of "like dissolves like" provides a predictive foundation for solubility. The solubility of this compound will be governed by the balance of its hydrogen-bonding capabilities and the overall polarity of the molecule relative to the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with the amine groups of the solute. The parent compound, p-phenylenediamine, is soluble in water and alcohol.[6][7] It is therefore anticipated that this compound will exhibit moderate to good solubility in polar protic solvents, particularly alcohols like methanol and ethanol. Its solubility in water may be lower than that of p-phenylenediamine due to the presence of the larger, more hydrophobic bromine atom.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are polar and can accept hydrogen bonds but do not donate them effectively. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds due to their high polarity. Given the polar amine groups, this compound is expected to be highly soluble in these solvents. Acetone and acetonitrile are also expected to be effective solvents. For reference, the related compound 2-nitro-p-phenylenediamine shows high solubility in N-methyl-2-pyrrolidone (a polar aprotic solvent), acetonitrile, and ethyl acetate.[8]

-

Nonpolar Solvents (e.g., Toluene, Hexanes): The solubility in nonpolar solvents is predicted to be low. While the benzene ring provides some nonpolar character, the strong intermolecular forces established by the two polar amine groups (hydrogen bonding between solute molecules) will likely dominate, making it difficult for nonpolar solvents to solvate the molecule effectively. The parent p-phenylenediamine is soluble in hot benzene, suggesting that heating may be required to achieve appreciable solubility in aromatic nonpolar solvents like toluene.[9][10]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity. p-Phenylenediamine is soluble in chloroform.[6] It is plausible that this compound will also show good solubility in solvents like dichloromethane and chloroform.

The following diagram illustrates the key structural features of the molecule that influence its solubility.

Caption: Key functional groups of this compound.

Experimental Protocol: Isothermal Shake-Flask Method

To address the absence of quantitative data, the following protocol outlines the gold-standard isothermal shake-flask method for determining solubility. This method is authoritative because it allows the system to reach thermodynamic equilibrium, providing a true measure of saturation solubility.[11]

Materials and Reagents

-

Solute: this compound (purity ≥97%)

-

Solvents: A range of analytical grade or HPLC grade solvents are required. A suggested list includes:

-

Polar Protic: Methanol, Ethanol, Isopropanol, Water

-

Polar Aprotic: DMSO, DMF, Acetonitrile, Acetone, Tetrahydrofuran (THF)

-

Nonpolar: Toluene, Heptane or Hexanes

-

Chlorinated: Dichloromethane (DCM)

-

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Scintillation vials or screw-cap test tubes

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

HPLC-UV or a suitable spectrophotometer for concentration analysis

-

Step-by-Step Methodology

-

Preparation of Standard Curve:

-

Accurately prepare a stock solution of this compound in a highly soluble solvent (e.g., Methanol or Acetonitrile).

-

Perform serial dilutions to create a series of standards of known concentrations.

-

Analyze these standards using HPLC-UV or a spectrophotometer to generate a standard curve of absorbance vs. concentration. This is a self-validating step to ensure accurate quantification.

-

-

Sample Preparation:

-

Add an excess amount of this compound solid to a vial. "Excess" is critical and means that a visible amount of undissolved solid remains at the end of the experiment. A starting point is ~50-100 mg.

-

Accurately add a known volume (e.g., 2.0 or 5.0 mL) of the chosen solvent to the vial.

-

Seal the vials tightly to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the sealed vials in the constant temperature shaker, set to a standard temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A typical period is 24 to 48 hours.

-

Causality Check: To validate that equilibrium has been achieved, it is best practice to take measurements at multiple time points (e.g., 24h and 48h). If the measured concentration does not change significantly between these points, equilibrium can be assumed.

-

-

Sample Collection and Analysis:

-

Once equilibrated, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 30 minutes for the excess solid to settle.

-

Carefully withdraw a small aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a clean vial. This step is crucial to remove all undissolved particulates.

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC) to a concentration that falls within the linear range of your standard curve.

-

Analyze the diluted sample using the calibrated HPLC-UV or spectrophotometer method to determine its concentration.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Data Presentation Template

Experimentally determined data should be recorded systematically. The following table provides a robust template for organizing results, allowing for easy comparison across different solvents.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent | Quantitative Solubility (mg/mL) | Qualitative Assessment |

| Polar Protic | Methanol | [Experimental Value] | [e.g., Very Soluble, Soluble] |

| Ethanol | [Experimental Value] | [e.g., Soluble, Sparingly Soluble] | |

| Water | [Experimental Value] | [e.g., Sparingly Soluble, Insoluble] | |

| Polar Aprotic | DMSO | [Experimental Value] | [e.g., Very Soluble, Freely Soluble] |

| DMF | [Experimental Value] | [e.g., Very Soluble, Freely Soluble] | |

| Acetonitrile | [Experimental Value] | [e.g., Soluble] | |

| Acetone | [Experimental Value] | [e.g., Soluble] | |

| THF | [Experimental Value] | [e.g., Soluble] | |

| Chlorinated | Dichloromethane | [Experimental Value] | [e.g., Soluble] |

| Nonpolar | Toluene | [Experimental Value] | [e.g., Sparingly Soluble, Insoluble] |

Qualitative assessment based on USP definitions: Very Soluble (>1000 mg/mL), Freely Soluble (100-1000 mg/mL), Soluble (33-100 mg/mL), Sparingly Soluble (10-33 mg/mL), Slightly Soluble (1-10 mg/mL), Very Slightly Soluble (0.1-1 mg/mL), Insoluble (<0.1 mg/mL).

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize safety. This compound should be handled with care in a well-ventilated area or chemical fume hood.[2] Based on available safety data, the compound may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation.[12][13] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Consult the material safety data sheet (MSDS) before use.[14]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust understanding of its physicochemical properties allows for strong theoretical predictions. This guide provides the necessary framework for any researcher to move beyond prediction to practice. By implementing the detailed isothermal shake-flask protocol, scientists can generate the high-quality, reliable solubility data essential for advancing research and development in chemistry and pharmaceutical sciences. This systematic approach ensures that subsequent experimental design, from synthesis to formulation, is built on a solid, empirically validated foundation.

References

-

PubChem. This compound | C6H7BrN2 | CID 1516394. [Link]

-

LookChem. 2-BROMO-BENZENE-1,4-DIAMINE. [Link]

-

PubChem. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593. [Link]

-

ResearchGate. Solubilities of compounds 1 and 2 at 10 −3 M in water−DMSO solvents. [Link]

-

CIR Safety. p-Phenylenediamine - CIR Report Data Sheet. (2024-01-08). [Link]

-

ResearchGate. Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. [Link]

-

PubChem. 2-Nitro-4-phenylenediamine | C6H7N3O2 | CID 4338370. [Link]

-

PubChem. p-Phenylenediamine | C6H4(NH2)2 | CID 7814. [Link]

-

Wikipedia. p-Phenylenediamine. [Link]

-

National Institutes of Health (NIH). DMSO Solubility Assessment for Fragment-Based Screening - PMC. [Link]

-

OSHA. m-, o-, and p-Phenylenediamine. [Link]

-

Grokipedia. p-Phenylenediamine. [Link]

-

ChemBK. benzene-1,4-diamine. [Link]

-

NIST. 1,4-Benzenediamine - the NIST WebBook. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 13296-69-0 [sigmaaldrich.com]

- 3. This compound | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-BROMO-BENZENE-1,4-DIAMINE | 13296-69-0 [chemnet.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. cir-safety.org [cir-safety.org]

- 7. osha.gov [osha.gov]

- 8. researchgate.net [researchgate.net]

- 9. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. p-Phenylenediamine | 106-50-3 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. gustavus.edu [gustavus.edu]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Bromobenzene-1,4-diamine

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of 2-Bromobenzene-1,4-diamine (C₆H₇BrN₂), a substituted aromatic diamine with significant potential in medicinal chemistry and materials science. This document synthesizes available physicochemical data with theoretical modeling to offer a comprehensive understanding of this molecule. Due to the current absence of publicly available single-crystal X-ray diffraction data, this guide leverages computational chemistry to predict its structural and electronic characteristics. Detailed protocols for the synthesis, purification, and spectroscopic characterization of this compound are also presented to facilitate further research and application.

Introduction

This compound, also known as 2-bromo-1,4-phenylenediamine, is an aromatic amine that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzene ring substituted with two amino groups and a bromine atom, imparts a unique combination of reactivity and functionality. The amino groups can act as hydrogen bond donors and nucleophiles, while the bromine atom can participate in various coupling reactions, making it a valuable precursor for the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1] Understanding the precise molecular geometry and conformational dynamics of this molecule is paramount for predicting its interaction with biological targets and for the rational design of novel materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | |

| Molecular Weight | 187.04 g/mol | |

| CAS Number | 13296-69-0 | [2] |

| Appearance | Light brown to brown solid | [1] |

| Boiling Point | 303.7 °C at 760 mmHg | [1] |

| Purity | Typically ≥95% | [2] |

| Storage | 2-8°C, in a dry, dark place | [2] |

Molecular Structure and Conformational Analysis

In the absence of experimental single-crystal X-ray diffraction data, the molecular structure and conformation of this compound have been elucidated through computational modeling. Density Functional Theory (DFT) calculations provide valuable insights into bond lengths, bond angles, and the rotational dynamics of the amino groups.

Predicted Molecular Geometry

Computational analysis suggests a largely planar geometry for the benzene ring, with the substituents causing minor deviations. The C-Br bond length is predicted to be a key determinant of the molecule's reactivity in cross-coupling reactions. The C-N bond lengths and the pyramidalization of the nitrogen atoms in the amino groups are influenced by both electronic effects of the substituents and potential intramolecular hydrogen bonding.

Conformational Preferences of Amino Groups

The two amino groups can rotate around their respective C-N bonds. The conformational landscape is likely dominated by rotamers that minimize steric hindrance between the amino groups and the adjacent bromine atom. Intramolecular hydrogen bonding between the hydrogen of one amino group and the nitrogen of the other, or with the bromine atom, could also play a role in stabilizing certain conformations. Understanding these conformational preferences is crucial for predicting how the molecule will bind to receptor sites.

A logical workflow for the computational analysis of this compound's conformation is depicted in the following diagram:

Caption: Workflow for computational conformational analysis.

Synthesis and Purification

While this compound is commercially available, a laboratory-scale synthesis can be achieved through the bromination of 1,4-phenylenediamine. A general, self-validating protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,4-Phenylenediamine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-phenylenediamine in anhydrous acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution. The reaction is exothermic and the temperature should be maintained at 0°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (NMR, IR, and Mass Spectrometry) and compared with data for the commercially available compound.

The logical flow of the synthesis and purification process is illustrated below:

Caption: Synthesis and purification workflow.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two amino groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the amino and bromo substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule. The carbon atoms attached to the bromine and nitrogen atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the N-H stretching vibrations of the primary amino groups (typically in the range of 3300-3500 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 peak pattern in the mass spectrum, providing a definitive confirmation of the presence of a single bromine atom.

Applications in Drug Development and Materials Science

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents and functional materials. The amino groups provide sites for further functionalization to modulate solubility and biological activity, while the bromine atom allows for the introduction of diverse substituents through cross-coupling reactions. Its potential applications include the synthesis of kinase inhibitors, antibacterial agents, and organic light-emitting diodes (OLEDs).

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, conformation, and key properties of this compound. While experimental structural data remains a critical need for a complete understanding of this molecule, the integration of available physicochemical data with computational modeling offers a robust framework for its application in research and development. The detailed protocols for its synthesis and characterization are intended to facilitate further investigations into the promising potential of this versatile chemical building block.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. 2,5-Dibromobenzene-1,4-diamine. [Link]

-

PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to the Differential Reactivity of Amino Groups in 2-Bromobenzene-1,4-diamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzene-1,4-diamine is a substituted aromatic diamine featuring two amino groups with distinct chemical environments. This guide provides a comprehensive analysis of the factors governing the differential reactivity of these amino groups. A thorough examination of the electronic effects (inductive and resonance) and steric hindrance imparted by the bromine substituent reveals the nuanced control elements dictating reaction regioselectivity. The amino group para to the bromine atom is significantly more nucleophilic and sterically accessible than the ortho amino group. This disparity is leveraged in various synthetic applications, particularly in selective acylation and sulfonylation reactions, which are critical in pharmaceutical and materials science. This document details the theoretical underpinnings, presents supporting physicochemical data, and provides validated experimental protocols for achieving selective functionalization.

Introduction: The Dichotomy of Two Amino Groups

This compound, also known as 2-bromo-p-phenylenediamine, is a valuable building block in organic synthesis. Its structure presents a unique chemical challenge and a synthetic opportunity: two primary amino groups attached to the same aromatic ring but in chemically non-equivalent positions relative to a bromine atom. The amino group at position 4 is para to the bromine, while the amino group at position 1 is ortho to it. This seemingly subtle difference in positioning has profound implications for the reactivity of each group, allowing for selective chemical transformations at one site over the other. Understanding and controlling this regioselectivity is paramount for its effective use in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.

This guide will dissect the origins of this differential reactivity, focusing on the interplay of electronic and steric factors. We will then translate this theoretical understanding into practical, actionable protocols for researchers.

Caption: Structure of this compound highlighting the distinct ortho and para amino groups.

Foundational Principles: Electronic and Steric Effects

The differential reactivity of the two amino groups in this compound is primarily governed by a combination of electronic and steric effects originating from the bromine substituent.

Electronic Effects: An Inductive vs. Resonance Tug-of-War

The bromine atom, like other halogens, exerts two opposing electronic effects on the aromatic ring:

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent, meaning it is strongest at the ortho position (C1-NH₂) and weakens with distance, being less pronounced at the meta and para positions. This electron withdrawal deactivates the ring towards electrophilic attack and reduces the basicity (and nucleophilicity) of the amino groups. The -I effect of bromine makes the ortho amino group significantly less basic than the para amino group.

-

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the electron density at the ortho and para positions. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing reactivity.[1]

The net result is that the electron-withdrawing inductive effect dominates, decreasing the nucleophilicity of both amino groups compared to aniline. Crucially, this deactivating effect is felt more strongly by the closer, ortho amino group. Therefore, the amino group at the C4 position (para to Br) is more electron-rich and thus more nucleophilic than the amino group at the C1 position (ortho to Br).

Caption: Dominance of the inductive effect (-I) over the resonance effect (+R) from the bromine atom.

Steric Hindrance: The "Ortho Effect"

The "ortho effect" is a well-documented phenomenon in substituted anilines.[2][3] The presence of a substituent adjacent to the amino group creates steric hindrance, which can impede the approach of reagents and destabilize the transition state of a reaction. In this compound, the bromine atom is significantly larger than a hydrogen atom. This bulkiness physically obstructs the C1-amino group, making it less accessible to incoming electrophiles compared to the unhindered C4-amino group.

Furthermore, upon protonation or reaction, the nitrogen atom of the amino group changes its hybridization from sp² to sp³, becoming non-planar.[2] This change brings the amino hydrogens into closer proximity with the ortho substituent, leading to steric strain. This strain destabilizes the conjugate acid (or the reaction intermediate), making the ortho-amino group a weaker base and a less reactive nucleophile.[2][3]

Physicochemical Evidence

| Property | C1-Amino Group (ortho to Br) | C4-Amino Group (para to Br) | Rationale |

| Predicted pKa | Lower | Higher | The C1-amino group is destabilized by both a stronger inductive effect and steric hindrance, making it a weaker base (lower pKa).[4][5][6][7][8] |

| Nucleophilicity | Lower | Higher | Higher electron density and steric accessibility make the C4-amino group a stronger nucleophile. |

| Reactivity | Less Reactive | More Reactive | The C4-amino group will react preferentially with electrophiles under kinetically controlled conditions. |

Selective Reactions and Synthetic Protocols

The differential reactivity of the amino groups is a powerful tool for regioselective synthesis. The more nucleophilic and sterically accessible para-amino group can be selectively functionalized while leaving the ortho-amino group intact, avoiding the need for complex protection-deprotection sequences.

Selective Acylation

Selective acylation is one of the most common and useful transformations of this compound. This reaction is critical for introducing amide functionalities, which are prevalent in pharmaceuticals and are key precursors for other functional groups.

Protocol: Selective Mono-Acetylation of this compound

This protocol describes the selective acetylation of the more reactive C4-amino group using acetic anhydride under controlled conditions.

Materials:

-

This compound

-

Acetic anhydride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Base Addition: Add triethylamine or pyridine (1.1 equivalents) to the solution. This base will neutralize the acetic acid byproduct.

-

Acylating Agent Addition: Dilute acetic anhydride (1.0 equivalent) with anhydrous DCM in a dropping funnel. Add the acetic anhydride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains at 0 °C. The slow addition is crucial for selectivity.[9][10]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of a new, less polar product spot.

-

Work-up: Once the reaction is complete, quench it by slowly adding saturated NaHCO₃ solution. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, N-(4-amino-3-bromophenyl)acetamide, can be purified by recrystallization or flash column chromatography if necessary.

Caption: Experimental workflow for the selective mono-acylation of this compound.

Conclusion

The reactivity of the amino groups in this compound is a classic example of substituent-directed regioselectivity in aromatic chemistry. The C4-amino group, being para to the bromine, is demonstrably more reactive than the C1-amino group (ortho to bromine). This difference is a direct consequence of the bromine's potent electron-withdrawing inductive effect and its significant steric bulk, both of which deactivate the adjacent amino group more strongly. This predictable differential in reactivity is not merely an academic curiosity but a highly valuable tool in synthetic chemistry. By carefully controlling reaction conditions, chemists can selectively functionalize the more reactive para-amino group, enabling the efficient and elegant synthesis of a wide range of complex and valuable molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers to harness this selectivity in their own synthetic endeavors.

References

-

Ortho effect. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved January 9, 2026, from [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Available at: [Link]

- Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline.

-

Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved January 9, 2026, from [Link]

- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline.

- Yildiz, A., & Kaya, Y. (2019). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.

-

Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Retrieved January 9, 2026, from [Link]

-

BYJU'S. (n.d.). Ortho Effect. Retrieved January 9, 2026, from [Link]

- Němec, V., Samsonov, M. A., Růžičková, Z., Vrána, J., & Růžička, A. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing.

-

Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN102060717A - The synthetic method of 3-amino-4-bromophenol.

-

ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved January 9, 2026, from [Link]

-

Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved January 9, 2026, from [Link]

-